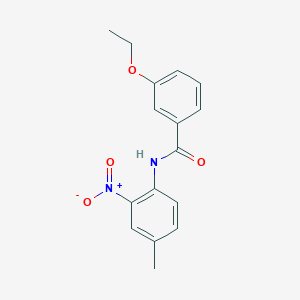
N-(4-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(4-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide" represents a compound with potential for various biochemical applications. Its structure and properties suggest its utility in fields like medicinal chemistry and material science. The synthesis and analysis of its structure, alongside its chemical and physical properties, provide insight into its applicability and functionality.
Synthesis Analysis
The synthesis of related pyrrolidinecarboxamide compounds often involves multi-step chemical reactions, including nucleophilic substitution, ester hydrolysis, and cyclization of carboxamido linkers to achieve the desired scaffold. For instance, a rapid and high-yield method for synthesizing similar compounds from commercially available precursors has been established, indicating the feasibility of synthesizing complex molecules like "N-(4-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide" through careful selection of starting materials and reaction conditions (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds within this class is often elucidated using techniques such as X-ray crystallography, which reveals details about their crystal structure and conformation. Studies have shown that these compounds can crystallize in various space groups, with molecular conformations influenced by intermolecular interactions, such as hydrogen bonding. These structural insights are critical for understanding the compound's reactivity and interactions with biological targets (Banerjee et al., 2002).
Chemical Reactions and Properties
Pyrrolidinecarboxamides undergo a variety of chemical reactions, including acylation and stereoselective reduction, which can be utilized to introduce different functional groups or to modify the compound's stereochemistry. These reactions are essential for tailoring the compound's properties for specific applications, such as enhancing its solubility or metabolic stability (Ito et al., 1984).
Mecanismo De Acción
Target of Action
A structurally similar compound, n-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, has been reported to inhibit egfr and vegfr-2 . These receptors play crucial roles in cell proliferation and angiogenesis, respectively, and are often upregulated in various types of cancers .
Mode of Action
Similar compounds have been shown to interact with their targets through a process of molecular docking . This involves the compound binding to the active site of the target protein, thereby inhibiting its function
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-9-7-14(8-10-16)19-18(22)13-11-17(21)20(12-13)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNGQYQOJIGVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5162047.png)
![N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5162051.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide](/img/structure/B5162067.png)

![1-ethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5162078.png)
![2-fluoro-N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5162084.png)
![N-[4-(cyanomethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5162091.png)
![N,N-dimethyl-5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B5162098.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)pyrrolidine](/img/structure/B5162100.png)
![5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5162108.png)


